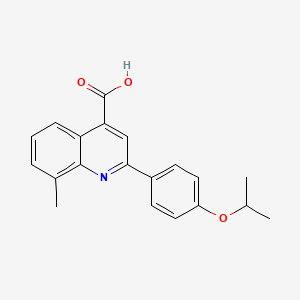

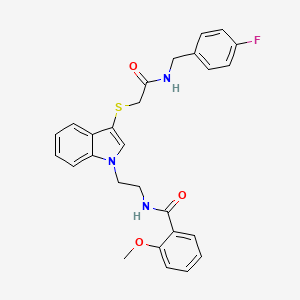

![molecular formula C20H19N5O3 B2489498 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide CAS No. 2097867-36-0](/img/structure/B2489498.png)

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazolinone derivatives, including those similar to the specified compound, are of significant interest due to their diverse pharmacological activities and complex chemical behavior. The research on these compounds spans various aspects, including synthesis methodologies, molecular structure elucidation, chemical reactivity, and physical and chemical properties analysis.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves cyclization reactions, condensation, and sometimes heterocyclization involving different starting materials such as isatoic anhydride, aldehydes, and primary amines. For instance, Ghorbani‐Choghamarani and Zamani (2012) described a method for preparing 2,3-dihydroquinazolin-4(1H)-ones via a one-pot three-component condensation reaction, showcasing the synthetic versatility of these compounds (Ghorbani‐Choghamarani & Zamani, 2012).

Molecular Structure Analysis

Detailed structural and vibrational studies, often using FT-IR, FT-Raman spectroscopy, and DFT calculations, provide insights into the molecular structure of quinazolinone derivatives. El-Azab et al. (2016) conducted a comprehensive structural analysis of a quinazolinone derivative, revealing insights into its molecular electrostatic potential and nonlinear optical properties (El-Azab et al., 2016).

Scientific Research Applications

Antimalarial Activities

Quinazolinone derivatives have shown promising antimalarial properties. A study on pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives revealed potent cell growth inhibition against Plasmodium falciparum and high efficacy against Plasmodium berghei, indicating the potential of such compounds in antimalarial drug development (Guan et al., 2005).

Synthesis and Antibacterial Activity

The synthesis and antibacterial activities of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles have been explored, showing efficacy against various bacterial strains, such as S. aureus and E. coli, which suggests their potential application in developing new antibacterial agents (Singh et al., 2010).

Antitumor Activity

Certain quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activity, demonstrating broad-spectrum antitumor activity. This highlights the compound's potential in cancer therapy research and the development of new chemotherapeutic agents (Al-Suwaidan et al., 2016).

Insecticidal Applications

Pyrroloquinazoline derivatives have been synthesized and tested for their toxicity against agricultural pests, such as the cowpea aphid, showing potential as insecticides. This research opens avenues for the development of new agrochemicals (Bakhite et al., 2014).

Anti-inflammatory and Analgesic Agents

The synthesis and evaluation of quinazolinone derivatives as anti-inflammatory and analgesic agents have been conducted, indicating the potential for these compounds to be developed into new medications for treating pain and inflammation (Farag et al., 2012).

Safety And Hazards

The safety and hazards associated with a specific quinazolinone would depend on its exact structure. Some quinazolinones are used as pharmaceuticals and would be subject to rigorous safety testing1.

Future Directions

Research into quinazolinones is ongoing, with many studies focusing on the synthesis of new derivatives and the exploration of their biological activities1. Future research may also explore their potential uses in various industrial applications1.

Please note that this is a general overview of quinazolinones, and the specific compound you mentioned may have different properties and activities. For detailed information, it’s recommended to refer to scientific literature or conduct laboratory experiments under the guidance of a qualified professional.

properties

IUPAC Name |

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c26-18(12-24-13-23-17-5-2-1-4-16(17)20(24)28)22-10-14-8-15(11-21-9-14)25-7-3-6-19(25)27/h1-2,4-5,8-9,11,13H,3,6-7,10,12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNIMHCSAOCTPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2489415.png)

![4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine](/img/structure/B2489421.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2489423.png)

![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride](/img/structure/B2489427.png)

![N-(3,4-dimethylphenyl)-2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2489428.png)

![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)